

A Comparative In Vitro Study of Different Albendazole Generic Formulations

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Compound of Interest

Compound Name: *Albendazole Oxide*

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An objective analysis of the performance of various generic albendazole formulations compared to the innovator product, supported by experimental data.

This guide provides a comprehensive in vitro comparison of different generic formulations of Albendazole, a broad-spectrum anthelmintic drug. The following data and protocols have been synthesized from multiple studies to offer researchers, scientists, and drug development professionals a thorough understanding of the variability in quality and performance among commercially available generic products. Albendazole is classified as a Class II drug under the Biopharmaceutical Classification System (BCS), meaning it has high permeability but low solubility, making dissolution a critical factor for its bioavailability.[\[1\]](#)[\[2\]](#)

Data Summary

The in vitro performance of generic Albendazole tablets often exhibits significant variation when compared to the innovator product. Key parameters evaluated include dissolution, disintegration, hardness, and friability.

Dissolution Profile

The dissolution behavior of Albendazole formulations is a critical indicator of potential in vivo performance. Studies have shown a wide range in the rate and extent of drug release among different generic products.

Table 1: Dissolution of Albendazole Formulations in Simulated Gastric Fluid (SGFsp)[\[1\]](#)[\[3\]](#)[\[4\]](#)

Formulation	% Albendazole Released at 2 hours
Innovator Product	81%
Generic A	Matched Innovator Profile
Generic B	32% - 64%
Generic C	32% - 35%

Table 2: Dissolution of Albendazole Formulations in Modified SGFsp (with 0.1% Triton X-100)
[1][3][4]

Formulation	% Albendazole Released at 2 hours
Innovator Product	90%
Generic A	~90%
Generic B	67% - 82%
Generic C	43%

The addition of a surfactant like Triton X-100 to the dissolution medium, which simulates the surface tension of gastric juice, generally leads to a higher rate and extent of dissolution for all products.[3][4] However, significant differences between generic formulations can still be observed.[1][3][4] Some studies have also utilized USP Apparatus 4 (flow-through cell), which has shown a higher discriminative capacity in differentiating the release characteristics of various albendazole products compared to the more common USP Apparatus 2 (paddle apparatus).[5][6][7]

Physicochemical Properties

Beyond dissolution, other physical characteristics of the tablets can influence their quality and performance.

Table 3: Physicochemical Properties of Various Albendazole Tablet Formulations[1][3][8][9]

Parameter	Brand A	Brand B	Brand C	Innovator	Pharmacopeial Limit
Disintegration					
Time (minutes)	2.5 - 11	2 - 5	5.83 ± 0.133	Varies	< 15 minutes
Hardness (kg/cm ²)	>5	>5	13.9 ± 0.8	Varies	>5 kg/cm ²
Friability (%)	<1	0.45	0.27	Varies	< 1%
Weight Variation (%)	Complies	Complies	Complies	Complies	± 5%
Assay (%)	99.23	Within acceptable range	105.2 ± 2.449	Varies	93-107%

It is noteworthy that while most formulations pass the disintegration test, this does not always correlate with their dissolution behavior.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are generalized protocols based on the cited literature for key in vitro tests.

Dissolution Test

Objective: To determine the rate and extent of Albendazole release from the tablet formulation over time in a specified medium.

Apparatus:

- USP Dissolution Apparatus 2 (Paddle) or USP Dissolution Apparatus 4 (Flow-through cell)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- UV-Visible Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[\[8\]](#)[\[10\]](#)[\[11\]](#)

Reagents:

- 0.1 N Hydrochloric Acid (HCl) as the dissolution medium (SGFsp).[5][6][7]
- Modified SGFsp: 0.1 N HCl containing 0.1% Triton X-100.[1][3][4]
- Albendazole reference standard.

Procedure:

- Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.
- Equilibrate the medium to 37 ± 0.5 °C.
- Set the paddle rotation speed to 50 rpm for Apparatus 2.[12]
- Place one tablet in each dissolution vessel.
- Withdraw samples (e.g., 5 mL) at specified time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples through a suitable filter (e.g., 0.45 μm).
- Analyze the concentration of Albendazole in the samples using a validated analytical method (UV-Vis at $\sim 308\text{-}309$ nm or HPLC).[8][12][13]
- Calculate the cumulative percentage of drug released at each time point.

Disintegration Test

Objective: To determine the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.

Apparatus:

- USP Disintegration Apparatus

Reagent:

- Water or 0.1 N HCl as the immersion fluid.[12]

Procedure:

- Place one tablet in each of the six tubes of the basket.
- Place the basket in a beaker containing the immersion fluid maintained at 37 ± 2 °C.[12]
- Operate the apparatus, raising and lowering the basket at a constant frequency.
- Record the time required for all six tablets to disintegrate completely (i.e., no solid residue remains on the screen of the apparatus, or if any residue remains, it is a soft mass with no palpably firm core).

Hardness Test

Objective: To measure the crushing strength of the tablet.

Apparatus:

- Hardness Tester

Procedure:

- Place a tablet in the hardness tester.
- Apply force diametrically to the tablet until it fractures.
- Record the force required to break the tablet.
- Repeat for a statistically relevant number of tablets (e.g., 10 tablets) and calculate the average hardness.[12]

Friability Test

Objective: To assess the ability of the tablet to withstand abrasion in packing, handling, and shipping.

Apparatus:

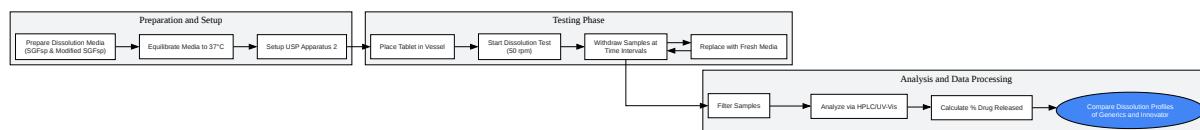
- Friabilator

Procedure:

- Weigh a specific number of tablets (usually 10) and record the initial weight (W_initial).
- Place the tablets in the friabilator drum.
- Rotate the drum at 25 rpm for 4 minutes (100 rotations).
- Remove the tablets, de-dust them, and record the final weight (W_final).
- Calculate the percentage friability using the formula: $((W_{initial} - W_{final}) / W_{initial}) * 100$.

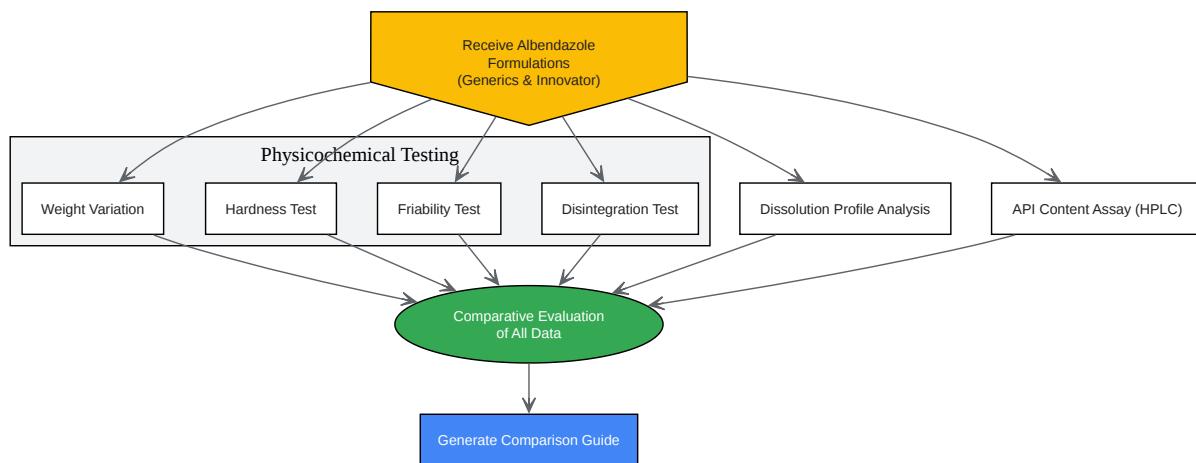
Visualizations

To better illustrate the experimental processes, the following diagrams are provided.



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Caption: Workflow for the comparative in vitro dissolution study.



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